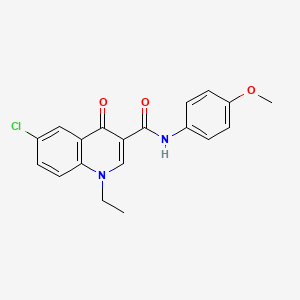
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide
説明
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as CEMQ, is a quinoline-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been proposed that 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. For example, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer metastasis.
Biochemical and Physiological Effects:
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to possess various biochemical and physiological effects. For example, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of various microbial pathogens, such as Mycobacterium tuberculosis and Plasmodium falciparum.
実験室実験の利点と制限
One of the advantages of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide. One direction is to further elucidate the mechanism of action of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide, particularly with regards to its anti-inflammatory, anti-cancer, and anti-microbial properties. Another direction is to optimize the synthesis of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide to improve its solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide in vivo, particularly in animal models of disease. Finally, future research could focus on the development of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide derivatives with improved biological activities and pharmacokinetic properties.
科学的研究の応用
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Moreover, 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to possess anti-microbial properties, which make it a potential candidate for the treatment of various infectious diseases, such as tuberculosis and malaria.
特性
IUPAC Name |
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22-11-16(18(23)15-10-12(20)4-9-17(15)22)19(24)21-13-5-7-14(25-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUMFUICAVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4739213.png)
![N-(3-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4739221.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739228.png)
![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4739236.png)
![3-methyl-6-(5-methyl-2-thienyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4739242.png)
![2-(3-{[(4-phenoxyphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4739254.png)
![1-butyl-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B4739260.png)
![N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4739267.png)
![3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4739270.png)
![2-[(4-methylphenyl)sulfonyl]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4739286.png)
![5-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4739310.png)

![N-(2-furylmethyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4739318.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4739320.png)